molecular formula C6H9F2NO2 B12974692 (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid

(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid

Cat. No.: B12974692
M. Wt: 165.14 g/mol
InChI Key: SFGYRTJOZIQDKK-IMJSIDKUSA-N
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Description

(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid is a unique compound characterized by its cyclopentane ring structure with amino and carboxylic acid functional groups, along with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives, which are subjected to fluorination reactions to introduce the difluorocyclopentane moiety. The amino and carboxylic acid groups are then introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of fluorine atoms can enhance its binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-4-Amino-2,2-difluorocyclopentane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    Cyclopentane derivatives: Similar ring structure but may lack the amino and carboxylic acid groups.

    Fluorinated compounds: Share the presence of fluorine atoms but differ in overall structure and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of stereochemistry, functional groups, and fluorine atoms, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

(1S,4S)-4-amino-2,2-difluorocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-6(8)2-3(9)1-4(6)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3-,4-/m0/s1

InChI Key

SFGYRTJOZIQDKK-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CC([C@@H]1C(=O)O)(F)F)N

Canonical SMILES

C1C(CC(C1C(=O)O)(F)F)N

Origin of Product

United States

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